molecular formula C16H14N2O3S2 B2385155 Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 860785-65-5

Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No. B2385155
CAS RN: 860785-65-5
M. Wt: 346.42
InChI Key: VCEWJUAJQIBXOF-UHFFFAOYSA-N
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Description

“Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazoles are diverse due to the presence of nitrogen and sulfur atoms in the ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets inducing biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Action Environment

The chemical properties of the thiazole ring, such as its planarity and aromaticity, may influence its interaction with the environment .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

ethyl 2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-21-16(20)11-6-4-3-5-10(11)12-8-22-14(17-12)7-15-18-13(19)9-23-15/h3-6,8-9,19H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWJUAJQIBXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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